2-(5-methyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride
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Overview
Description
“[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride” is a derivative of 3-methyl-1H-1,2,4-triazol-5-amine . It is a heterocyclic compound containing nitrogen atoms, especially a heterocyclic ring with three nitrogen atoms, like the 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular formula of 3-methyl-1H-1,2,4-triazol-5-amine is C3H6N4. It has an average mass of 98.106 Da and a monoisotopic mass of 98.059242 Da .Chemical Reactions Analysis
The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be characterized by various spectroscopic techniques. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been known to interact with various targets like tubulin and copper ions .
Mode of Action
For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin , while others stabilize copper ions, enhancing their catalytic effect .
Biochemical Pathways
For example, some triazole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Result of Action
Similar compounds have been found to have cytotoxic effects , suggesting that they may induce cell death.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the triazole derivative and the biomolecule it interacts with.
Cellular Effects
Some triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-7-5(2-3-6)9-8-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECWCZVZQXDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C(=NN1)CC[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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